

# A Technical Guide to Human Neuropeptide Y (3-36): Structure, Sequence, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |  |  |
|----------------------|------------------------------|-----------|--|--|
| Compound Name:       | Neuropeptide Y (3-36), human |           |  |  |
| Cat. No.:            | B13386671                    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and signaling pathways of human Neuropeptide Y (3-36) [NPY (3-36)]. NPY (3-36) is a biologically active C-terminal fragment of the full-length 36-amino acid Neuropeptide Y (NPY). It is generated by the enzymatic cleavage of the N-terminal Tyr-Pro dipeptide from NPY by dipeptidyl peptidase-4 (DPP-4).[1][2] This modification significantly alters its receptor binding profile, making it a selective agonist for the Y2 and Y5 receptors.[3][4] This guide will delve into the molecular characteristics of human NPY (3-36), its interaction with its cognate receptors, and the experimental methodologies employed in its study.

# Structure and Sequence of Human NPY (3-36)

Human Neuropeptide Y (3-36) is a 34-amino acid peptide amide.[5] The removal of the first two amino acids from the parent NPY molecule results in a peptide with distinct physiological functions.

### **Amino Acid Sequence**

The primary structure of human NPY (3-36) is presented below in both three-letter and oneletter codes.



| Representation    | Sequence                                                                                                                                                  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Three-Letter Code | H-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-<br>Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-<br>Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-<br>Arg-Tyr-NH2 |
| One-Letter Code   | H-<br>SKPDNPGEDAPAEDMARYYSALRHYINLITRQ<br>RY-NH2                                                                                                          |

## **Physicochemical Properties**

The fundamental physicochemical properties of human NPY (3-36) are summarized in the following table.

| Property              | Value            | Reference |
|-----------------------|------------------|-----------|
| Molecular Weight      | 4011.48 g/mol    |           |
| Chemical Formula      | C175H269N53O54S1 | _         |
| UniProt Accession No. | P01303           | _         |

#### **Three-Dimensional Structure**

The three-dimensional structure of NPY and its fragments, including NPY (3-36), is characterized by a "PP-fold." This motif consists of a polyproline-like helix at the N-terminus and an  $\alpha$ -helical segment in the C-terminal region, which are packed together. While the full-length NPY structure has been studied extensively, the solution structure of Peptide YY (3-36) [PYY (3-36)], a closely related peptide, has been determined by NMR and is considered to be essentially identical to that of NPY (3-36). This structure maintains the characteristic PP-fold.

# **Receptor Binding and Selectivity**

The defining characteristic of NPY (3-36) is its altered receptor binding profile compared to the full-length NPY (1-36). NPY (1-36) binds with high affinity to both Y1 and Y2 receptors. In contrast, the truncation of the N-terminal dipeptide in NPY (3-36) results in a dramatic loss of



affinity for the Y1 receptor, while maintaining high affinity for the Y2 receptor, thus making it a selective Y2 receptor agonist. It also exhibits selectivity for the Y5 receptor.

| Receptor Subtype | Binding Affinity (Ki)          | Cell Line | Reference |
|------------------|--------------------------------|-----------|-----------|
| Y2 Receptor      | 0.41 nM                        | CHP 234   |           |
| Y1 Receptor      | $> 1 \mu\text{M}$ (no binding) | -         |           |

# **Signaling Pathways**

Neuropeptide Y receptors, including the Y2 receptor, are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of NPY (3-36), the Y2 receptor couples to pertussis toxin-sensitive G-proteins of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Y2 receptor has also been shown to couple to other intracellular signaling pathways, including the modulation of intracellular calcium levels.





Click to download full resolution via product page

NPY (3-36) signaling through the Y2 receptor.

# **Experimental Protocols**



The study of NPY (3-36) involves a range of experimental techniques, from its synthesis and purification to the characterization of its biological activity.

#### **Peptide Synthesis and Purification**

Synthetic NPY (3-36) is typically produced using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis of NPY (3-36)

- Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is used to generate the C-terminal amide.
- Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically achieved using activating agents such as HBTU/HOBt in the presence of a base like DIEA.
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.
- Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.
- Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).



Click to download full resolution via product page



Workflow for peptide synthesis and purification.

#### **Receptor Binding Assays**

Receptor binding assays are crucial for determining the affinity and selectivity of NPY (3-36) for its receptors.

Protocol: Competitive Radioligand Binding Assay

- Membrane Preparation: Cell membranes expressing the NPY receptor of interest (e.g., from transfected cell lines like HEK293 or neuroblastoma cell lines) are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing MgCl2, protease inhibitors, and BSA).
- Incubation: A fixed concentration of a radiolabeled ligand (e.g., <sup>125</sup>I-PYY) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (NPY (3-36)).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

#### Conclusion

Human Neuropeptide Y (3-36) represents a fascinating example of how post-translational modification can dramatically alter the biological activity of a peptide. Its high selectivity for the Y2 and Y5 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of targeted therapeutics. This guide provides a foundational understanding of the key molecular and functional aspects of NPY (3-36) to aid researchers in their ongoing investigations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Neuropeptide Y Fragment 3-36 human, rat = 95 HPLC 150138-78-6 [sigmaaldrich.com]
- 5. abbiotec.com [abbiotec.com]
- To cite this document: BenchChem. [A Technical Guide to Human Neuropeptide Y (3-36): Structure, Sequence, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386671#structure-and-sequence-of-human-neuropeptide-y-3-36]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com